1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H26OSi2. It is characterized by its two isopropyl groups and four methyl groups attached to a disiloxane backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of chlorodimethylsilane in the presence of isopropyl groups. This reaction requires careful control of conditions to avoid the generation of hydrochloric acid, which can be corrosive . Industrial production methods often involve the use of metal hydrides such as lithium aluminum hydride or sodium aluminum hydride to reduce dichlorodisiloxane derivatives .
Chemical Reactions Analysis
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the conversion of aldehydes to alcohols and nitriles to amines.
Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes, forming silicon-carbon bonds.
Substitution Reactions: It can undergo substitution reactions with halides to form new organosilicon compounds.
Common reagents used in these reactions include catalysts such as platinum or palladium complexes, which facilitate the formation of desired products . Major products formed from these reactions include various organosilicon compounds used in polymer production and other industrial applications .
Scientific Research Applications
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the presence of silicon-hydrogen bonds, which are relatively weak and can easily release hydride ions under appropriate conditions . The molecular targets and pathways involved in its reactions depend on the specific substrates and catalysts used in the reactions .
Comparison with Similar Compounds
1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the isopropyl groups, making it less sterically hindered and more reactive in certain reactions.
1,3-Divinyltetramethyldisiloxane: This compound contains vinyl groups, which make it more suitable for polymerization reactions.
Hexamethyldisiloxane: This compound has six methyl groups and is often used as a solvent or a reagent in hydrosilylation reactions.
The uniqueness of this compound lies in its combination of isopropyl and methyl groups, which provide a balance of steric hindrance and reactivity, making it versatile for various applications .
Properties
Molecular Formula |
C10H26OSi2 |
---|---|
Molecular Weight |
218.48 g/mol |
IUPAC Name |
[dimethyl(propan-2-yl)silyl]oxy-dimethyl-propan-2-ylsilane |
InChI |
InChI=1S/C10H26OSi2/c1-9(2)12(5,6)11-13(7,8)10(3)4/h9-10H,1-8H3 |
InChI Key |
DSLOWNUUMZVCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)O[Si](C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.